molecular formula C9H8N2O B139713 5-Acetyl-2-aminobenzonitrile CAS No. 33720-71-7

5-Acetyl-2-aminobenzonitrile

Cat. No. B139713
CAS RN: 33720-71-7
M. Wt: 160.17 g/mol
InChI Key: SJXQSPLLUXAJQJ-UHFFFAOYSA-N
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Description

5-Acetyl-2-aminobenzonitrile is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is used as an intermediate in the synthesis of various chemicals .


Synthesis Analysis

The synthesis of 5-Acetyl-2-aminobenzonitrile involves several steps. One method involves the reaction of 3-iodo-4-amino-acetophenone with DMF and CuCN under reflux for 6 hours . Another method involves the reaction of 3-cyano-4-amino-acetophenone with copper bromide in THF under reflux for 4 hours .


Molecular Structure Analysis

The molecular structure of 5-Acetyl-2-aminobenzonitrile consists of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

5-Acetyl-2-aminobenzonitrile is a solid at room temperature . It has a molecular weight of 160.18 . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Biological Evaluation

5-Acetyl-2-aminobenzonitrile serves as a starting material for synthesizing biologically active compounds. For example, a study by Govindharaju et al. (2019) described the synthesis of a binuclear bridged Cr(III) complex using 2-aminobenzonitrile, which exhibited moderate to potential activity against tested bacteria and fungi, along with significant antioxidant activity (Govindharaju et al., 2019).

Novel Synthesis Methods

The compound also plays a role in developing novel synthesis methods. Rao et al. (2014) demonstrated an efficient method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, which is useful for creating biologically potent tetrazole derivatives (Rao et al., 2014).

Intramolecular Charge Transfer Studies

In physical chemistry, 4-aminobenzonitrile derivatives, closely related to 5-Acetyl-2-aminobenzonitrile, have been used to study intramolecular charge transfer. Perveaux et al. (2015) confirmed the existence of an ultrafast radiationless decay channel from the charge-transfer state to the locally excited state in 4-aminobenzonitrile (Perveaux et al., 2015).

Corrosion Inhibition

Aminobenzonitrile derivatives are also explored for their role in corrosion inhibition. Saha and Banerjee (2015) investigated the adsorption behavior and inhibition mechanism of two aminobenzonitrile derivatives on steel surfaces in an aqueous acidic medium, highlighting their potential as corrosion inhibitors (Saha & Banerjee, 2015).

Application in Organic Synthesis

Chen et al. (2018) developed a method to synthesize 2-aminobenzonitriles from 2-arylindoles, demonstrating their utility in organic synthesis, particularly in synthesizing benzoxazinones (Chen et al., 2018).

Safety and Hazards

5-Acetyl-2-aminobenzonitrile is classified as a dangerous substance. It has hazard statements H301+H311+H331;H315;H319;H317, indicating that it is toxic if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

5-Acetyl-2-aminobenzonitrile is a versatile building block that can be used as an intermediate in the synthesis of a wide range of chemicals . It has been used to produce pharmaceuticals and other useful compounds, including research chemicals . Future research may focus on exploring new synthetic routes and applications for this compound.

properties

IUPAC Name

5-acetyl-2-aminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)7-2-3-9(11)8(4-7)5-10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXQSPLLUXAJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446340
Record name 5-Acetyl-2-aminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-aminobenzonitrile

CAS RN

33720-71-7
Record name 5-Acetyl-2-aminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 35.5 g of 4'-amino-3'bromoacetophenone, 17.8 g of cuprous cyanide and 180 ml of dry dimethylformamide was heated at reflux, under nitrogen for 6 hours. After cooling, the mixture was treated with 180 ml of a solution of ferric chloride (prepared from 400 g of ferric chloride hexahydrate, 100 ml of concentrated hydrochloric acid and 600 ml of water) and stirred for 20 minutes at 60°-70° C. A 500 ml portion of water and 400 ml of dichloromethane were added. To facilitate phase separation, the mixture was filtered and then the filtrate was extracted with two 400 ml portions of dichlorometbane. The organic extracts were combined, washed with 200 ml of water and 200 ml of saturated sodium bicarbonate solution and the solvent removed in vacuo at 80° C. The residue was evaporated twice from 100 ml portions of toluene, giving a yellow solid, which was crystallized from ethanol, giving 14.35 g of the desired compound, mp 155°-159° C.
Quantity
35.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
180 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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